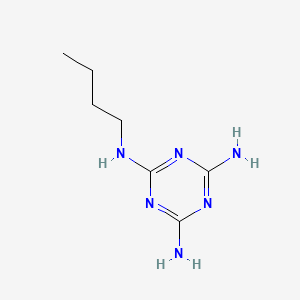

2,4-Diamino-6-butylamino-1,3,5-triazine

Description

The exploration of 1,3,5-triazine (B166579) derivatives has been a fertile ground for chemical innovation, yielding compounds with a vast array of applications. Among these, 2,4-Diamino-6-butylamino-1,3,5-triazine emerges as a compound of interest, not only for its specific properties but also as a representative of the broader class of N-substituted guanamines.

The 1,3,5-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 3, and 5. This nitrogen-rich core imparts a unique electronic character and allows for versatile functionalization at the carbon atoms (positions 2, 4, and 6), leading to a wide range of physicochemical properties. The synthesis of 2,4-diamino-1,3,5-triazine derivatives is often achieved through methods such as the reaction of dicyandiamide (B1669379) with nitriles. researchgate.netrsc.org Green chemistry approaches, utilizing microwave irradiation, have been developed to synthesize these compounds efficiently, reducing solvent usage and reaction times. researchgate.netrsc.org

The presence of amino groups on the triazine ring, as seen in this compound, allows for the formation of extensive hydrogen-bonding networks. This property is crucial in the self-assembly of triazine derivatives into supramolecular structures. researchgate.net The butylamino group, in particular, introduces a lipophilic character that can influence the compound's solubility and interactions with biological systems or polymeric matrices.

Triazine derivatives, as a class, have garnered considerable scholarly attention due to their diverse biological activities and material science applications. N2,6-substituted 1,3,5-triazine-2,4-diamines have shown potential in the development of bioactive molecules for treating a range of conditions. researchgate.net Research has demonstrated that derivatives of 2,4-diamino-1,3,5-triazine can act as neuronal voltage-gated sodium channel blockers, suggesting their potential in managing central nervous system disorders. nih.gov Furthermore, various derivatives have been synthesized and investigated for their anticancer properties. nih.gov

The research applications for this compound itself are multifaceted. It is utilized in agricultural chemistry as an herbicide and plant growth regulator. chemimpex.com In the realm of pharmaceutical development, its unique chemical structure is explored for targeting specific diseases. chemimpex.com The compound also finds use in polymer chemistry for synthesizing specialty polymers with enhanced durability and in analytical chemistry as a reagent. chemimpex.com Moreover, its potential role in bioremediation processes is a subject of investigation in environmental science. chemimpex.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 5606-24-6 | scbt.com |

| Molecular Formula | C₇H₁₄N₆ | scbt.com |

| Molecular Weight | 182.23 g/mol | scbt.com |

| Alternate Names | 2-Butylamino-4,6-diamino-1,3,5-triazine; N2-Butylmelamine | scbt.com |

| Purity | min 97% (T) | calpaclab.com |

Structure

3D Structure

Properties

IUPAC Name |

2-N-butyl-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKGSDYWCFQOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204611 | |

| Record name | Melamine, butyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5606-24-6 | |

| Record name | N2-Butyl-1,3,5-triazine-2,4,6-triamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5606-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butylmelamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005606246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melamine, butyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-1,3,5-triazine-2,4,6-triamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering of 2,4 Diamino 6 Butylamino 1,3,5 Triazine

Established Synthetic Pathways for 2,4-Diamino-1,3,5-triazine Core Structures

The conventional synthesis of substituted 1,3,5-triazines has long been dominated by methods centered around the highly reactive precursor, cyanuric chloride. These established pathways, while effective, are characterized by multi-step processes and specific reaction conditions.

Nucleophilic Substitution Reactions in 1,3,5-Triazine (B166579) Synthesis

The most prevalent and practical method for creating substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov This precursor's three chlorine atoms are highly susceptible to replacement by a variety of nucleophiles, including amines, alcohols, and thiols. researchgate.net

A key feature of this process is the differential reactivity of the chlorine atoms. The substitution of the first chlorine atom is typically conducted at low temperatures, around 0-5°C. derpharmachemica.commdpi.com As each chlorine is replaced by an electron-donating group like an amine, the triazine ring becomes less electrophilic, thus deactivating the remaining chlorine atoms. researchgate.net Consequently, the second substitution requires a higher temperature, often room temperature, and the final replacement necessitates elevated temperatures, typically in the range of 70-100°C. mdpi.com This temperature-controlled, stepwise reactivity allows for the precise and selective synthesis of mono-, di-, or tri-substituted triazines with various functional groups. nih.govresearchgate.net

For the synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine, this method would involve the carefully controlled, sequential reaction of cyanuric chloride with two equivalents of ammonia (B1221849) (or an amino-group source) and one equivalent of n-butylamine, each step at a progressively higher temperature.

Conventional Multi-Step Synthesis Approaches for Triazine Derivatives

Conventional synthesis of triazine derivatives is fundamentally a multi-step approach that relies on the principles of nucleophilic substitution. derpharmachemica.com This method involves a series of discrete reactions, often with isolation of intermediate products, to build the final molecule. derpharmachemica.comnih.gov A typical sequence begins with the reaction of cyanuric chloride with a primary nucleophile in an alkaline medium at 0-5°C. derpharmachemica.com Following this, a second, different nucleophile is introduced at room temperature for several hours. derpharmachemica.com The final substitution step is then carried out at reflux temperatures to introduce the third functional group. mdpi.com

While this step-by-step process offers good control over the final structure, it has significant drawbacks. Conventional heating methods, such as refluxing for extended periods (from hours to a full day), are energy-intensive and time-consuming. mdpi.comnih.govresearchgate.net Furthermore, these reactions frequently employ high-boiling point, hazardous organic solvents like N,N-dimethylformamide (DMF), acetonitrile (B52724), or dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov The heavy reliance on such solvents and significant energy consumption render this approach less sustainable and more costly, particularly at an industrial scale. mdpi.comnih.gov

Advanced and Sustainable Synthesis Approaches

In response to the limitations of conventional methods, significant research has focused on developing more efficient, economical, and environmentally friendly synthetic strategies. These advanced approaches, often guided by the principles of green chemistry, utilize alternative energy sources like microwaves and ultrasound to accelerate reactions and reduce waste.

Microwave-Assisted Synthetic Strategies for 2,4-Diamino-1,3,5-triazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering dramatic reductions in reaction times, increased yields, and simpler work-up procedures. researchgate.netrsc.org This technique has been successfully applied to the synthesis of 2,4-diamino-1,3,5-triazine derivatives.

One prominent microwave-assisted route involves the reaction of dicyandiamide (B1669379) with various nitriles. researchgate.netrsc.orgchim.it This method can be considered a green procedure due to the significant reduction in solvent use and the short reaction times required. researchgate.netrsc.org For instance, the synthesis of bis(diamino-1,3,5-triazines) has been achieved through a one-pot, multicomponent reaction under microwave irradiation, providing a fast and convenient pathway to complex molecules. monash.edu

Studies have shown the remarkable efficiency of this technology. In some cases, reactions that would take hours using conventional heating can be completed in minutes. A microwave-assisted synthesis of 1,3,5-triazine derivatives using a phase-transfer catalyst (PTC) achieved yields of up to 88% in just 150 seconds. nih.gov Even solvent-free (neat) reactions are possible, further enhancing the green credentials of this method. chim.itnih.gov

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | 1-pentanol, 413 K | 24 hours | Moderate | researchgate.net |

| Microwave-Assisted | DMF, PTC, 150 °C, 50 W | 150 seconds | Up to 88% | nih.gov |

| Microwave-Assisted (One-Pot) | Intermediates at 130 °C | 10 minutes | 16-86% | ijpras.com |

| Microwave-Assisted (Neat) | 120 °C | 15 minutes | Up to 70% | nih.gov |

Ultrasound-Assisted Green Synthesis Techniques in Triazine Chemistry

Ultrasonic irradiation is another highly effective green chemistry technique that utilizes the energy of sound waves to drive chemical reactions. This sonochemical approach is known to enhance reaction rates, improve yields, and enable the use of milder conditions. jmaterenvironsci.com

The application of ultrasound in triazine synthesis has yielded impressive results. Compared to conventional reflux methods that can take 4-5 hours, sonochemical protocols can produce 4,6-disubstituted-1,3,5-triazine derivatives in just 30-60 minutes with yields as high as 96%. mdpi.comnih.gov A significant advantage of ultrasound-assisted synthesis is its compatibility with environmentally benign solvents, particularly water. jmaterenvironsci.comresearchgate.net The use of water as a reaction medium is cheap, safe, and non-toxic, aligning perfectly with green chemistry goals. jmaterenvironsci.com

In a direct comparison, a sonochemical method for synthesizing 1,3,5-triazine derivatives in water was not only successful in just 5 minutes with yields exceeding 75%, but was also found to be more versatile than a competing microwave method. researchgate.net An analysis using green chemistry metrics revealed that this sonochemical protocol is 13 times "greener" than the classical heating approach. researchgate.net

| Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Reflux | Ethanol, Acetic Acid | 4-5 hours | Lower | mdpi.com |

| Ultrasound-Assisted | Ethanol, Acetic Acid, 40 °C | 30-60 minutes | Up to 96% | mdpi.com |

| Ultrasound-Assisted | Water | 5 minutes | >75% | researchgate.net |

Principles of Green Chemistry in the Production of Diaminotriazines

The development of advanced synthetic methods for diaminotriazines is guided by the 12 Principles of Green Chemistry. These principles provide a framework for creating chemical processes that are safer, more efficient, and environmentally sustainable. yale.edusigmaaldrich.com

Key principles evident in modern triazine synthesis include:

Prevention of Waste : Both microwave and ultrasound-assisted methods contribute to waste prevention by significantly improving reaction yields and reducing the formation of byproducts compared to conventional techniques. yale.eduacs.org

Atom Economy : This principle, which seeks to maximize the incorporation of all reactant materials into the final product, is exemplified by the development of one-pot and multicomponent reactions for triazine synthesis. monash.edunih.govyale.eduacs.org

Safer Solvents and Auxiliaries : The shift away from hazardous organic solvents like DMF and DMSO towards benign alternatives like water in ultrasound-assisted synthesis is a clear application of this principle. jmaterenvironsci.comresearchgate.netyale.edu Solvent-free microwave synthesis represents the ideal execution of this goal. nih.gov

Design for Energy Efficiency : By drastically reducing reaction times from many hours to mere minutes and often operating at lower temperatures, microwave and sonochemical methods significantly lower the energy requirements of chemical synthesis. researchgate.netresearchgate.netyale.edu

Catalysis : The use of selective and reusable catalytic reagents, such as phase-transfer catalysts or supported copper catalysts, is superior to using stoichiometric reagents that are consumed in the reaction and generate more waste. nih.govyale.eduacs.orgnih.gov

By embracing these principles, chemists are able to design pathways for producing 2,4-diamino-1,3,5-triazine derivatives that are not only scientifically elegant but also economically and environmentally responsible. rsc.orgnih.gov

Mechanistic Investigations of this compound Formation

The formation of this compound proceeds through a series of nucleophilic aromatic substitution (SNAr) reactions. The triazine ring, being an electron-deficient heteroaromatic system, is highly susceptible to attack by nucleophiles. wikipedia.org The presence of three electronegative nitrogen atoms in the ring significantly lowers the electron density, making the carbon atoms of the ring electrophilic.

The reaction mechanism can be described as follows:

First Substitution (Amination): The reaction is initiated by the nucleophilic attack of an ammonia molecule on one of the carbon atoms of the cyanuric chloride ring. This leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atoms of the triazine ring. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding 2-amino-4,6-dichloro-1,3,5-triazine.

Second Substitution (Amination): The introduction of the first amino group deactivates the ring towards further nucleophilic attack due to the electron-donating nature of the amino group. However, by increasing the reaction temperature, a second molecule of ammonia can displace another chlorine atom, following the same SNAr mechanism, to form 2,4-diamino-6-chloro-1,3,5-triazine.

Third Substitution (Butylation): The final step involves the reaction with n-butylamine. The greater nucleophilicity of n-butylamine compared to ammonia, coupled with a higher reaction temperature, facilitates the displacement of the last remaining chlorine atom. The lone pair of electrons on the nitrogen atom of n-butylamine attacks the carbon atom bonded to the chlorine, again proceeding through a Meisenheimer-like intermediate before eliminating the chloride ion to furnish the final product, this compound.

Computational and experimental studies on similar triazine systems have provided insights into the stability of intermediates and the factors influencing reaction rates. nih.gov For instance, the protonation state of the triazine ring and the nature of the nucleophile play crucial roles in the reaction kinetics. nih.gov

Optimization Protocols for Reaction Efficiency and Product Yield

The optimization of the synthesis of this compound focuses on maximizing the product yield and purity while minimizing reaction times and the formation of byproducts. Key parameters that are typically optimized include reaction temperature, reaction time, solvent, and the stoichiometry of the reactants.

Key Optimization Parameters:

| Parameter | Influence on Reaction | Optimized Conditions |

| Temperature | Controls the rate of substitution and selectivity. Stepwise temperature control is crucial for sequential substitution. | Step 1 (Amination): 0-5 °CStep 2 (Amination): 30-50 °CStep 3 (Butylation): >80 °C |

| Solvent | Affects the solubility of reactants and intermediates, and can influence the reaction rate. | Aprotic polar solvents like acetone, THF, or dioxane are commonly used. Water can also be used, often in a biphasic system. |

| pH Control | The presence of an acid scavenger (e.g., a weak base like sodium carbonate or triethylamine) is essential to neutralize the HCl generated during the reaction, preventing protonation of the amino groups and driving the reaction to completion. | Maintained at a slightly basic pH. |

| Reactant Stoichiometry | Precise control over the molar ratios of the reactants is necessary to achieve the desired substitution pattern and avoid the formation of over-substituted or under-substituted products. | For 2,4-diamino substitution, slightly more than two equivalents of ammonia are used. For the final butylation, a slight excess of n-butylamine may be employed. |

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for optimizing the synthesis of triazine derivatives. researchgate.netrsc.orgijpras.com This technique can significantly reduce reaction times and, in some cases, improve yields. The optimization of microwave-assisted synthesis involves adjusting the irradiation power and time.

Microwave Synthesis Optimization Data:

| Power (W) | Time (min) | Yield (%) |

| 100 | 15 | Moderate |

| 150 | 10 | High |

| 200 | 5 | High, with potential for byproduct formation |

This table represents a generalized trend observed in the microwave synthesis of similar diaminotriazines and is for illustrative purposes.

By carefully controlling these parameters, the synthesis of this compound can be efficiently achieved with high yield and purity.

Medicinal Chemistry and Pharmacological Investigations of 2,4 Diamino 6 Butylamino 1,3,5 Triazine and Its Analogues

Antimalarial Research and Proposed Mechanisms of Action

The quest for novel antimalarial agents is driven by the global challenge of drug resistance in Plasmodium parasites. The 2,4-diamino-1,3,5-triazine structure is a key component of compounds designed as antifolates, which disrupt a critical metabolic pathway in the parasite.

Targeting Dihydrofolate Reductase (DHFR) in Plasmodium Species

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF is a vital cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and are crucial for cell replication and growth. nih.govnih.gov In Plasmodium species, DHFR is a well-established and validated target for antimalarial drugs. nih.gov The selective inhibition of parasitic DHFR over human DHFR is the cornerstone of antifolate chemotherapy in malaria.

Compounds based on the 2,4-diamino-s-triazine scaffold are structurally analogous to the natural substrate of DHFR and function as competitive inhibitors. Traditional antifolate drugs like cycloguanil, a dihydrotriazine, and pyrimethamine, a diaminopyrimidine, are known to selectively inhibit the parasite's DHFR-thymidylate synthase (DHFR-TS) enzyme complex. nih.govdrugbank.com By blocking this enzyme, 2,4-diamino-1,3,5-triazine analogues disrupt the folate pathway, leading to a cessation of DNA synthesis and ultimately, the death of the malaria parasite. drugbank.com This targeted mechanism provides a clear rationale for the continued investigation of novel triazine derivatives as potent antimalarial agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimalarial Efficacy

Structure-activity relationship (SAR) studies are fundamental to optimizing the antimalarial potency of 2,4-diamino-1,3,5-triazine analogues. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity.

For antifolate agents, key structural features influence their efficacy and selectivity. Research on related heterocyclic compounds like 2,4-diamino-thienopyrimidines has shown that modifications at various positions on the core structure can significantly improve physicochemical properties and in vivo exposure. nih.gov In the context of 2,4,6-trisubstituted triazines, computational docking studies have been used to correlate the binding affinity of different analogues to the active site of Plasmodium falciparum DHFR with their experimentally observed minimum inhibitory concentrations (MIC). nih.gov These studies have demonstrated a strong correlation between the calculated binding energy and the antimalarial activity, with the most active molecules showing the highest dock scores. nih.gov Key factors in the SAR of these compounds include:

The nature of the substituent at the 6-position: The size, lipophilicity, and electronic properties of the group at this position can significantly affect how the molecule fits into the active site of the DHFR enzyme.

Substitution on the amino groups: Modifications to the diamino groups at the 2- and 4-positions can influence the compound's solubility, membrane permeability, and binding interactions.

These SAR studies provide crucial insights that guide the rational design of new triazine derivatives with enhanced potency, improved selectivity, and a lower propensity for inducing resistance. nih.gov

Antimicrobial and Antitrypanosomal Activities

Beyond their antimalarial potential, triazine scaffolds have demonstrated a broad spectrum of activity against other pathogens, including bacteria, fungi, and protozoa.

Broad-Spectrum Antibacterial and Antifungal Investigations

Derivatives of 1,3,5-triazine (B166579) have been extensively investigated for their antimicrobial properties. nih.gov The triazine core can be readily modified, allowing for the synthesis of large libraries of compounds that have been screened against a wide array of pathogenic microbes. nih.gov

Antibacterial Activity: Studies have shown that substituted s-triazines possess activity against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net For instance, certain 1,3,5-triazine 4-aminobenzoic acid derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting efficacy comparable to the antibiotic ampicillin. nih.gov The introduction of specific functional groups, such as halogens or methoxy groups, to the triazine framework has been shown to enhance antibacterial effects. researchgate.net

Antifungal Activity: The s-triazine scaffold is also a promising template for the development of novel antifungal agents, a critical need given the rise of invasive fungal infections. preprints.org Triazine derivatives have shown efficacy against a range of human fungal pathogens, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. researchgate.netnih.gov Some s-triazine-dihydropyrimidine hybrids exhibited moderate to good antifungal activity, particularly against Candida species. nih.gov SAR studies have revealed that substituents play a crucial role; for example, the presence of a nitro (-NO2) group on an aniline substituent was found to be essential for potent antifungal activity in certain thiazole-triazine hybrids. preprints.orgnih.gov

| Triazine Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2,4,6-Trisubstituted researchgate.netnih.govresearchgate.nettriazines | Various pathogenic bacteria and fungi | 6.25-25 µg/mL | researchgate.net |

| s-Triazine based thiazole hybrids | C. albicans, A. niger | Potent inhibition, some equal to Griseofulvin | nih.gov |

| 1,3,5-Triazine 4-aminobenzoic acid derivatives | S. aureus, E. coli | Activity comparable to Ampicillin | nih.gov |

| s-Triazine-dihydropyrimidine hybrids | Candida spp. | 1.25-5 µg/mL | preprints.org |

Antituberculosis and Anti-HIV Potentials of Triazine Scaffolds

The versatility of the triazine scaffold extends to its potential use against other challenging pathogens like Mycobacterium tuberculosis and HIV.

Antituberculosis Potential: Folate metabolism is also a viable target in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A focused library of 2,4-diamino triazines was designed specifically as Mtb DHFR inhibitors. nih.gov This research led to the identification of compounds with potent activity against both replicating and dormant Mtb strains. One of the most promising derivatives exhibited a whole-cell MIC of 0.325 μM against the H37Rv strain and demonstrated low cytotoxicity, highlighting the selectivity of this scaffold. nih.gov

Anti-HIV Potential: The 1,3,5-triazine nucleus has been incorporated into molecules designed to combat HIV. researchgate.net Early studies on certain s-triazine derivatives showed moderate anti-HIV activity when tested against susceptible human host cells, with performance compared against the established antiretroviral drug AZT (Azidothymidine). researchgate.net This indicates that the triazine framework can serve as a starting point for developing novel antiretroviral agents.

Inhibition of Protozoal Growth and Adenosine Uptake Mechanisms

The therapeutic utility of triazine analogues has also been explored against various protozoan parasites, including those responsible for trypanosomiasis. The mechanisms of action are often similar to those in malaria, involving the inhibition of essential metabolic pathways.

Analogues of cycloguanil, a dihydrotriazine, have been investigated as dual inhibitors of both DHFR and pteridine reductase (PTR1) in Trypanosoma brucei, the parasite that causes African sleeping sickness. mdpi.com The simultaneous inhibition of both enzymes is a promising strategy to overcome drug resistance, as PTR1 can compensate for DHFR inhibition by providing the necessary reduced folates for the parasite's survival. mdpi.com

Furthermore, protozoan parasites like Trypanosoma cruzi are often dependent on salvaging purines from their host. This makes the purine transport system, including adenosine uptake, a potential drug target. The growth of T. cruzi epimastigotes in vitro has been shown to be inhibited in a dose-dependent manner by adenosine analogues. nih.govscispace.com While direct studies on 2,4-diamino-6-butylamino-1,3,5-triazine may be limited, the principle of targeting adenosine uptake and metabolism is a valid strategy. nih.gov Triazine derivatives, due to their structural similarities to purine nucleosides, could potentially be designed to act as inhibitors of these crucial protozoal transporters or metabolic enzymes, thereby arresting parasite growth.

Central Nervous System (CNS) Activity and Receptor Modulation

The 1,3,5-triazine scaffold, particularly with a 2,4-diamino substitution pattern, has been a fertile ground for the discovery of compounds with significant activity within the central nervous system (CNS). Analogues of this compound have been investigated for their ability to modulate key proteins involved in neuronal signaling, demonstrating potential therapeutic applications in a range of CNS disorders.

Neuronal Voltage-Gated Sodium Channel Blocking Activity

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in neurons. nih.gov Blockers of these channels can interfere with ion flux and have therapeutic applications in managing conditions such as neuropathic pain, epilepsy, and cerebral ischemic disorders. nih.gov Research into 2,4-diamino-1,3,5-triazine derivatives has identified them as potential leads for the development of novel neuronal sodium channel blockers.

In one study, four series of 2,4-diamino-1,3,5-triazine derivatives were synthesized and evaluated for their neuronal sodium channel binding activity. Among these, 5-Aryl-1,3,5-triazaspiro[5.5]undeca-1,3-diene-2,4-diamines demonstrated the most potent activity, with IC50 values for blocking sodium channels ranging from 4.0 to 14.7 microM. These findings suggest that analogues of 2,4-diamino-1,3,5-triazines could serve as a foundation for discovering new treatments for CNS-related disorders. nih.gov

Ligand Binding to CNS-Relevant Receptors (e.g., Histamine H4, Serotonin 5-HT6, Adenosine A2a, α7 Nicotinic Acetylcholine Receptors)

Analogues of this compound have demonstrated the ability to bind to a variety of CNS-relevant G-protein coupled receptors (GPCRs) and ligand-gated ion channels, indicating a broad potential for neuromodulation.

Histamine H4 Receptors (H4R): The H4R is a promising target for treating inflammatory and immune diseases, as well as pain. nih.gov A series of trisubstituted 1,3,5-triazines were synthesized and evaluated for their affinity to the human H4R. These compounds displayed a range of affinities, with the most promising exhibiting a Ki value of 63 nM and demonstrating antagonistic activity in functional assays. This particular compound also showed anti-inflammatory and analgesic effects in in vivo models. nih.gov

Serotonin 5-HT6 Receptors (5-HT6R): The 5-HT6 receptor is a key target for the development of treatments for cognitive disorders, including Alzheimer's disease. researchgate.netmdpi.comoipub.com Derivatives of 1,3,5-triazine have been identified as potent 5-HT6R ligands. In one study, a derivative, MST4, was found to be a potent 5-HT6R antagonist with a Ki of 11 nM and showed promising in vivo properties. researchgate.netmdpi.com Further optimization of this series led to the discovery of another potent and selective 5-HT6R ligand with a Ki of 13 nM. researchgate.netoipub.com These findings confirm that the 6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine scaffold is a promising starting point for developing new 5-HT6R ligands. researchgate.net

Adenosine A2a Receptors: Adenosine A2a receptor antagonists have shown potential in the treatment of Parkinson's disease. Novel diamino derivatives of a related triazolo[1,5-a] nih.govijpras.comresearchgate.nettriazine scaffold have been developed as potent and selective adenosine A2a receptor antagonists. These compounds demonstrated low nanomolar affinity for the A2a receptor and good selectivity over the A1 receptor. ijpras.com

α7 Nicotinic Acetylcholine Receptors (nAChRs): A group of 2,4,6-trisubstituted-1,3,5-triazines were investigated for their effects on neuronal nicotinic receptors. All the studied triazines were found to inhibit the current of α7 and α3β4 nAChRs in a concentration-dependent, reversible, and noncompetitive manner. nih.govnih.gov

Anticancer and Anti-inflammatory Properties

The 2,4-diamino-1,3,5-triazine scaffold has been extensively explored for its potential in oncology and immunology. Derivatives have shown promising activity against a variety of cancer cell lines and have demonstrated the ability to modulate key components of the immune and inflammatory response.

Inhibition of Cancer-Related Enzymes (e.g., DNA Topoisomerase IIα, Carbonic Anhydrases, Ubiquitin-Conjugating Enzyme 2B, Lysophosphatidic Acid Acyltransferase β, Various Kinases)

DNA Topoisomerase IIα (htIIα): This enzyme is a validated target for anticancer drug development. nih.gov Through a virtual screening campaign, novel 4-amino-6-(phenylamino)-1,3,5-triazines were identified as monocyclic inhibitors of htIIα that target the ATP binding site. One of the lead compounds from this series also exhibited cytotoxic properties against hepatocellular carcinoma (HepG2) cell lines with selectivity over normal human umbilical vein endothelial (HUVEC) cells. nih.gov

Carbonic Anhydrases (CAs): Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are associated with tumors. A series of benzenesulfonamides incorporating 1,3,5-triazine moieties were synthesized and found to inhibit cytosolic CAs I and II, as well as the tumor-associated CA IX. nih.gov Some of these new derivatives showed selectivity for inhibiting the tumor-associated isoform hCA IX over the cytosolic hCA II, making them promising leads for the development of treatments for hypoxic tumors.

Ubiquitin-Conjugating Enzyme 2B (UBE2B/Rad6B): A series of 4-amino-6-(arylamino)-1,3,5-triazine-2-carbohydrazides and N'-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides were synthesized and evaluated for their ability to inhibit Rad6B ubiquitin conjugation. All ten new triazines demonstrated superior Rad6B inhibitory activities compared to a previously reported selective Rad6 inhibitor. These compounds also showed potent in vitro anticancer activity against a panel of human cancer cell lines, with some exhibiting IC50 values in the low micromolar range (3.3-22 μM). nih.gov

Lysophosphatidic Acid Acyltransferase β (LPAAT-β): This enzyme is involved in signaling pathways critical for tumor cell survival. An isoform-specific noncompetitive inhibitor of LPAAT-β, N-(4-bromo-phenyl)-6-(5-chloro-2-methyl-phenyl)- nih.govijpras.comresearchgate.nettriazine-2,4-diamine (CT32228), was found to induce mitotic catastrophe in tumor cells, while most normal cells simply arrested or became quiescent. nih.gov This suggests that inhibiting LPAAT-β could be a viable strategy for cancer therapy.

Various Kinases: Protein kinases play a central role in cell proliferation and immune responses, making them attractive targets for cancer and inflammatory disease therapies. ijpras.comijpras.com A series of eleven 6-aryl-2,4-diamino-1,3,5-triazines were synthesized and evaluated for their activity against twelve protein kinases. The most active compound in this series was found to inhibit PIM1 kinase with an IC50 of 1.18 µg/mL. ijpras.comijpras.com

Modulation of Immune and Inflammatory Responses

Derivatives of 2,4-diamino-1,3,5-triazine have been shown to possess anti-inflammatory properties by interfering with processes involved in the inflammatory cascade. In one study, 2-alkyl(aryl)-4,6-dimethoxy-1,3,5-triazine derivatives were evaluated for their ability to interfere with the production of reactive oxygen species (ROS) by human phagocytes. These compounds inhibited superoxide anion production by human polymorphonuclear cells (PMNs) in a dose-dependent manner. nih.gov

Furthermore, these triazine derivatives were found to inhibit the adhesion of PMNs to human umbilical vein endothelial cells (HUVEC), a critical step in the infiltration of leukocytes into tissues during inflammation. The inhibition was observed in response to various pro-inflammatory stimuli, including platelet-activating factor (PAF), N-formylmethionyl-leucyl-phenylalanine (FMLP), phorbol myristate acetate (PMA), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov

Computational Drug Design and Pharmacokinetic Prediction

Computational methods play an increasingly important role in the design and optimization of novel therapeutic agents. For 2,4-diamino-1,3,5-triazine derivatives, techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling have been employed to guide the design of more potent anticancer compounds.

In a study focused on 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents, a 3D-QSAR model was developed to predict the antiproliferative activity of these compounds against triple-negative breast cancer cells. nih.gov This model was then used to design new derivatives with enhanced potency. The synthesized compounds based on the model's predictions demonstrated selective and potent antiproliferative activity, with the most active compound inhibiting cancer cell growth with a GI50 value of 1 nM. nih.gov This highlights the utility of computational approaches in the rational design of novel 2,4-diamino-1,3,5-triazine-based therapeutic agents.

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In modern drug discovery, the in silico evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the design of new chemical entities. Computational methods allow for the early prediction of a compound's pharmacokinetic profile, helping to identify candidates with a higher probability of success in later-stage clinical trials. wikipedia.orgni.ac.rs For derivatives of 2,4-diamino-1,3,5-triazine, these computational screenings are instrumental in optimizing their potential as therapeutic agents.

Key ADME parameters are assessed using various computational models. Absorption is often predicted by evaluating a compound's capacity to permeate through cellular barriers, such as in the Caco-2 permeability model, and its potential for human intestinal absorption. frontiersin.org Distribution characteristics, such as the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB), are also estimated. frontiersin.org A compound's metabolic fate is frequently investigated by predicting its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. frontiersin.org Finally, excretion pathways and total clearance rates are predicted to understand how the compound is eliminated from the body. frontiersin.org

Table 1: Key ADME Parameters Evaluated In Silico

| Parameter | Description | Importance in Drug Design |

|---|---|---|

| Absorption | ||

| Caco-2 Permeability | Predicts the rate of drug passage through the intestinal epithelial barrier. | High permeability is often desired for orally administered drugs. frontiersin.org |

| Intestinal Absorption | Estimates the extent to which a drug is absorbed from the gut into the bloodstream. | Crucial for determining oral bioavailability. frontiersin.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Predicts whether a compound can cross the BBB and enter the central nervous system. | Essential for drugs targeting the brain; undesirable for peripherally acting drugs. frontiersin.orgjomardpublishing.com |

| Volume of Distribution (VDss) | Indicates the extent of a drug's distribution in body tissues versus plasma. | Affects the half-life and concentration of the drug in specific tissues. frontiersin.org |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Predicts if a compound will inhibit major CYP enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions and toxicity. frontiersin.org |

| Excretion |

Bioavailability Index Prediction and Drug-Likeness Evaluation

A crucial aspect of in silico assessment is the evaluation of a compound's "drug-likeness," which helps to filter out molecules that are unlikely to become successful oral drugs. One of the most influential guidelines for this is Lipinski's Rule of Five. wikipedia.orgdrugbank.com This rule establishes a set of simple physicochemical parameters that are common among orally bioavailable drugs. taylorandfrancis.com The evaluation of 2,4-diamino-1,3,5-triazine analogues against these criteria is a standard practice in their design as potential therapeutic agents. taylorandfrancis.com

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) that does not exceed 5. wikipedia.org

Compounds that comply with these rules tend to have lower attrition rates during clinical development. wikipedia.org Computational tools are employed to calculate these properties for newly designed triazine derivatives, allowing researchers to predict their potential for good oral bioavailability. jomardpublishing.com While not a strict determinant of pharmacological activity, adherence to Lipinski's rule is a strong indicator of a favorable pharmacokinetic profile. wikipedia.org Extensions to this rule, such as Veber's rules, which consider the number of rotatable bonds and the polar surface area (PSA), are also used to refine the prediction of oral bioavailability. ni.ac.rs

Table 2: Lipinski's Rule of Five for Drug-Likeness

| Parameter | Guideline | Rationale for Oral Bioavailability |

|---|---|---|

| Molecular Mass | < 500 Daltons | Smaller molecules are more easily absorbed and transported across membranes. taylorandfrancis.com |

| Lipophilicity (log P) | ≤ 5 | An optimal balance of hydrophilicity and lipophilicity is needed for solubility and membrane permeability. taylorandfrancis.com |

| Hydrogen Bond Donors | ≤ 5 | A high number of hydrogen bonds can hinder diffusion across lipid bilayers. taylorandfrancis.com |

| Hydrogen Bond Acceptors | ≤ 10 | Similar to donors, excessive acceptors can reduce membrane permeability. taylorandfrancis.com |

Design and Synthesis of Functionalized Derivatives for Enhanced Bioactivity

The 2,4-diamino-1,3,5-triazine scaffold serves as a versatile template for the design and synthesis of novel bioactive compounds. mdpi.comnih.gov Researchers have developed various synthetic strategies to introduce functionalized groups onto the triazine ring, aiming to enhance potency and selectivity for specific biological targets.

One effective method involves a two-step synthesis where biguanide derivatives are first prepared, often under microwave irradiation, and then cyclized to form the 2,4-diamino-1,3,5-triazine core. ijpras.comijpras.com This approach has been used to create a series of 6-aryl-2,4-diamino-1,3,5-triazines, which were subsequently evaluated as potential inhibitors of protein kinases involved in immune and inflammatory responses. ijpras.comijpras.com Another established green chemistry approach is the reaction of dicyandiamide (B1669379) with various nitriles under microwave irradiation, which offers advantages such as reduced solvent use and shorter reaction times. researchgate.net

The strategic functionalization of the triazine core is guided by the desired biological activity. For example, in the development of anticancer agents, hybrid molecules have been synthesized by combining the 2,4-diamino-1,3,5-triazine structure with other pharmacophores like 2-imino-coumarins. mdpi.comnih.gov A series of these hybrid compounds demonstrated significant cytotoxic activity against several human cancer cell lines. mdpi.comnih.gov In one study, the derivative 4-[7-(diethylamino)-2-imino-2H-chromen-3-yl]-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-amine showed the greatest cytotoxic activity, with IC₅₀ values in the low micromolar range (1.51–2.60 μM). mdpi.comnih.gov

Similarly, functionalized 6-aryl-2,4-diamino-1,3,5-triazines have been synthesized and tested for their ability to inhibit various protein kinases. ijpras.com Among a series of eleven such compounds, one derivative exhibited notable inhibitory activity against PIM1 kinase with an IC₅₀ of 1.18 µg/mL. ijpras.comijpras.com These findings underscore the potential of targeted synthesis to produce triazine derivatives with enhanced and specific bioactivities.

Table 3: Examples of Synthesized 2,4-Diamino-1,3,5-triazine Derivatives and Their Bioactivity

| Compound Class | Synthetic Approach | Target/Activity | Example Finding |

|---|---|---|---|

| 6-Aryl-2,4-diamino-1,3,5-triazines | Two-step synthesis via biguanide intermediates under microwave irradiation. ijpras.com | Protein Kinase Inhibition | A synthesized compound inhibited PIM1 kinase with an IC₅₀ of 1.18 µg/mL. ijpras.comijpras.com |

| 2-Imino-2H-chromen-3-yl-1,3,5-triazine hybrids | Reaction of 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. mdpi.comnih.gov | Anticancer Activity | A derivative showed IC₅₀ values between 1.51–2.60 μM against five human cancer cell lines. mdpi.comnih.gov |

Agricultural and Environmental Applications of 2,4 Diamino 6 Butylamino 1,3,5 Triazine

Herbicidal Functionality and Plant Growth Regulation

As a derivative of the 1,3,5-triazine (B166579) skeleton, 2,4-Diamino-6-butylamino-1,3,5-triazine functions as a selective herbicide and a plant growth regulator. dnsgb.com.ua Its primary application in agriculture is to manage unwanted vegetation in various crops, thereby enhancing agricultural productivity. dnsgb.com.ua

The herbicidal action of triazines, including this compound, is primarily based on the inhibition of photosynthesis. researchgate.net These compounds specifically target and block the electron transport chain within Photosystem II (PSII), a critical component of the photosynthetic apparatus in plants. researchgate.netnih.gov They achieve this by binding to the D1 protein subunit of the PSII complex, displacing plastoquinone (B1678516) from its binding site. researchgate.net This disruption halts the flow of electrons, leading to a cascade of events that includes the production of reactive oxygen species, ultimately causing lipid peroxidation, chlorophyll (B73375) destruction, and cell death in susceptible plants. researchgate.net

The selectivity of triazine herbicides, which allows them to control weeds without significantly harming the desired crops, is largely attributed to differential metabolism between crop plants and weed species. cambridge.org Tolerant crops, such as corn, possess the ability to rapidly metabolize or detoxify the herbicide. dnsgb.com.ua This detoxification can occur through several pathways, including enzymatic degradation by glutathione (B108866) S-transferases. cambridge.org In contrast, susceptible weed species lack or have very low levels of these metabolic enzymes, leading to the accumulation of the active herbicide to toxic levels. cambridge.org The specific selectivity of this compound is a key attribute for its use in sustainable agricultural practices, as it minimizes harm to non-target crops. chemimpex.com

The effective control of weeds is a cornerstone of maintaining crop health and maximizing agricultural output. Weeds compete with crops for essential resources such as sunlight, water, and nutrients, which can significantly reduce yields. researchgate.net By selectively removing these competitors, herbicides like this compound play a crucial role in enhancing crop productivity. dnsgb.com.ua

The use of triazine herbicides has been shown to have a positive impact on the yields of major crops like corn and soybeans. researchgate.netfieldcropnews.com However, the improper application or the presence of residual herbicides in the soil can also lead to phytotoxicity in subsequent crops. researchgate.netresearchgate.net For instance, studies on other triazines have shown that while they effectively control weeds, carryover in the soil can sometimes negatively affect the growth and yield of sensitive rotational crops like soybeans. researchgate.net Therefore, while this compound is a valuable tool for improving agricultural productivity, its application requires careful management to avoid adverse effects on crop health. researchgate.net

Table 1: Illustrative Impact of Triazine Herbicides on Crop Yields (Based on studies of related triazines)

| Crop | Herbicide Class | Weed Pressure | Impact on Yield | Source |

| Corn | Triazine | High | Significant increase | researchgate.net |

| Soybean | Triazine (residual) | Low | Potential for injury and yield reduction | fieldcropnews.com |

Environmental Fate and Degradation Studies of Triazine Herbicides

The environmental behavior of triazine herbicides is a subject of considerable scientific scrutiny due to their widespread use and potential for persistence and mobility in soil and water systems. nih.gov

The degradation of s-triazine herbicides in the environment is a complex process influenced by both abiotic and biotic factors. researchgate.net Microbial biodegradation is a primary mechanism for the dissipation of these compounds in soil and aquatic environments. researchgate.net Various soil microorganisms, including bacteria and fungi, have been identified as capable of degrading triazine herbicides. mdpi.com

The biodegradation of s-triazines often proceeds through a series of enzymatic reactions. umn.edu A common initial step is the hydrolytic removal of the side chains from the triazine ring, catalyzed by enzymes belonging to the amidohydrolase superfamily. nih.gov This process typically leads to the formation of cyanuric acid as a key intermediate. nih.govmdpi.com Subsequently, cyanuric acid can be further mineralized by other microbial enzymes into ammonia (B1221849) and carbon dioxide. nih.gov

For many triazines, the genes encoding the necessary catabolic enzymes are located on plasmids, which can facilitate their transfer between different bacterial species. umn.edu While specific degradation pathways for this compound are not extensively documented, it is plausible that it follows a similar degradation pattern to other well-studied s-triazines, involving initial dealkylation and subsequent ring cleavage.

Table 2: Key Enzymes in the Biodegradation of s-Triazine Herbicides

| Enzyme | Function | Gene(s) | Source Organism Example |

| Atrazine (B1667683) chlorohydrolase | Dechlorination of atrazine | atzA | Pseudomonas sp. ADP |

| Hydroxyatrazine ethylaminohydrolase | Removal of the ethylamino group | atzB | Pseudomonas sp. ADP |

| N-isopropylammelide isopropylaminohydrolase | Removal of the isopropylamino group | atzC | Pseudomonas sp. ADP |

This table presents enzymes involved in the degradation of the related herbicide atrazine, which serves as a model for understanding potential pathways for other s-triazines.

The persistence of these metabolites in the environment varies. While the parent compounds can have half-lives ranging from weeks to months, some metabolites can be more persistent. nih.gov The persistence is influenced by factors such as soil type, pH, temperature, moisture, and the composition of the microbial community. nih.gov Given the structural similarity, it is anticipated that the degradation of this compound would also produce dealkylated and hydroxylated metabolites, although their specific identity and persistence require further investigation.

Triazine herbicides and their metabolites are frequently detected in surface and groundwater due to their mobility and persistence. nih.govnih.gov This has raised concerns about their potential impact on aquatic ecosystems and human health. mdpi.com The presence of these compounds in water bodies can pose a risk to non-target organisms, including algae, aquatic plants, and amphibians. nih.gov

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) conduct risk assessments for pesticides to establish safe levels in the environment and drinking water. epa.govagsense.org These assessments consider the toxicity of the parent compound and its major metabolites. For the triazine class, the potential for endocrine-disrupting effects has been a focus of research and regulatory evaluation. mdpi.com While this compound is used in agriculture for its benefits in weed management, its environmental presence must be carefully managed to mitigate potential risks. cymitquimica.com

Applications in Materials Science and Polymer Chemistry

Synthesis of Specialty Polymers Utilizing 2,4-Diamino-6-butylamino-1,3,5-triazine

While direct studies on the use of this compound in polymer synthesis are not extensively documented, research on analogous compounds provides a strong indication of its potential applications. The diamino functionality allows these triazine derivatives to act as monomers in condensation polymerization reactions with various co-monomers, such as diacid chlorides and diisocyanates, to produce a range of specialty polymers.

For instance, studies on structurally similar 2,4-diamino-6-substituted-1,3,5-triazines have demonstrated their successful incorporation into polymers like polyamides, polyimides, and polyureas. The general approach involves the reaction of the amino groups on the triazine ring with the reactive groups of the co-monomer to form the respective polymer linkages.

A study on the synthesis of polyimides from 2,6-diamino-4-methyl-1,3,5-triazine highlights a two-step process. uobaghdad.edu.iquobaghdad.edu.iq Initially, the diaminotriazine is reacted with an acid chloride, followed by a reaction with poly(acryloyl chloride) to yield the final polyimide. uobaghdad.edu.iquobaghdad.edu.iq This methodology suggests that this compound could similarly be used to create novel polyimides with tailored properties.

Furthermore, research on the solution polycondensation of 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine with various aromatic diamines has led to the successful synthesis of high molecular weight polyguanamines. researchgate.net These polymers exhibited notable thermal stability. researchgate.net This indicates that the butylamino group does not hinder polymerization and can be part of a stable polymer structure.

The synthesis of a crosslinked polyacrylamide has been demonstrated using 2,4-diacrylamido-6-phenyl-1,3,5-triazine, which was first synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine. rdd.edu.iq This suggests that this compound could also be functionalized to create monomers for the production of crosslinked polymers.

The table below summarizes the types of polymers that can be synthesized from structurally similar diaminotriazine compounds, which suggests the potential for this compound.

| Polymer Type | Diaminotriazine Precursor (Analogue) | Co-monomer(s) | Reference |

| Polyimides | 2,6-diamino-4-methyl-1,3,5-triazine | Substituted Acid Chlorides, Poly(acryloyl chloride) | uobaghdad.edu.iquobaghdad.edu.iq |

| Polyguanamines | 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine | Aromatic Diamines | researchgate.net |

| Crosslinked Polyacrylamide | 2,4-diamino-6-phenyl-1,3,5-triazine (functionalized) | Acrylic Acid | rdd.edu.iq |

| s-Triazine-containing Polymer Ligands | 2,4-diamino-6-methyl-1,3,5-triazine | Glutaraldehyde, Terephthaldehyde | researchgate.net |

Enhancement of Material Properties, Including Durability and Environmental Resistance

The incorporation of 2,4-diamino-6-substituted-1,3,5-triazines into polymer matrices can significantly enhance their material properties. The rigid triazine ring contributes to increased thermal stability and mechanical strength, while the amino groups can form hydrogen bonds and crosslinks, leading to improved durability and resistance to environmental factors.

Research has shown that amino resins based on compounds like benzoguanamine (B160333) (2,4-diamino-6-phenyl-1,3,5-triazine) are used as crosslinkers in coatings to improve flexibility and performance characteristics. researchgate.net These coatings are often applied to metallic surfaces, indicating an enhancement in adhesion and corrosion resistance. researchgate.net It is plausible that this compound could offer similar or even enhanced properties due to the presence of the flexible butyl group.

The thermal stability of polymers is a critical factor for many applications. Studies on polyguanamines synthesized from a triazine derivative showed high thermal stability, with decomposition temperatures (5% weight loss) in the range of 435-449°C. researchgate.net Similarly, a crosslinked diacrylamide (B3188283) polymer containing a phenyl-substituted triazine exhibited good thermal stability, with significant weight loss occurring only above 400°C. rdd.edu.iq These findings suggest that the incorporation of the triazine moiety is key to enhancing the thermal resistance of polymers.

The table below presents data on the enhancement of thermal properties of polymers containing triazine structures analogous to this compound.

| Polymer System | Triazine Compound (Analogue) | Observed Property Enhancement | Reference |

| Polyguanamines | 2-N,N-dibutylamino-4,6-dichloro-1,3,5-triazine | High thermal stability (Td5 in the range of 435-449°C) | researchgate.net |

| Crosslinked Diacrylamide | 2,4-diamino-6-phenyl-1,3,5-triazine (as part of the monomer) | Good thermal stability (stable up to 400°C) | rdd.edu.iq |

| Amino Resin Coatings | Benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine) | Improved flexibility and performance | researchgate.net |

In addition to thermal stability, the presence of triazine rings can also improve the environmental resistance of materials. For example, some triazine derivatives are known to act as UV stabilizers in polymers, protecting them from degradation upon exposure to sunlight. While specific data for this compound is not available, the general class of triazine compounds is recognized for its ability to enhance the durability of materials against environmental stressors.

Advanced Analytical Methodologies for 2,4 Diamino 6 Butylamino 1,3,5 Triazine Research

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2,4-Diamino-6-butylamino-1,3,5-triazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: In the ¹H NMR spectrum of aminotriazines, the chemical shifts of protons are influenced by the electronic environment. For this compound, one would expect to observe signals corresponding to the protons of the butyl group and the amino groups. The protons of the methylene (B1212753) group adjacent to the nitrogen of the butylamino substituent would likely appear as a triplet, with other methylene protons of the butyl chain appearing as multiplets, and the terminal methyl group as a triplet. The protons on the amino groups may appear as broad singlets due to quadrupole broadening and exchange phenomena. For a related compound, 2,4-diamino-6-undecyl-1,3,5-triazine, characteristic peaks for the alkyl chain are observed. researchgate.net The complexity of ¹H-NMR spectra in amino-substituted triazines can be influenced by the solvent and temperature, which can affect the rotation around the C-N bond and lead to the observation of rotamers. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the three carbon atoms of the triazine ring and the four carbons of the butyl group. The chemical shifts of the triazine carbons are typically found in the range of 160-170 ppm.

HSQC and DEPT-135: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Distortionless Enhancement by Polarization Transfer (DEPT) are instrumental in assigning the ¹H and ¹³C signals unambiguously. An HSQC experiment correlates the signals of protons with the carbons to which they are directly attached. researchgate.net A DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons, such as those in the triazine ring that are not directly bonded to a proton, are not observed in a DEPT spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Specific experimental data for this compound is not readily available. The following table is based on general principles and data from similar structures.

| Atom Position | ¹H Chemical Shift (ppm, multiplicity) | ¹³C Chemical Shift (ppm) | DEPT-135 |

|---|---|---|---|

| Triazine C2, C4, C6 | - | ~165-170 | Absent |

| NH₂ | Broad singlet | - | - |

| NH-CH₂ | Triplet | ~40-45 | Negative |

| CH₂-CH₂-CH₂-CH₃ | Multiplet | ~30-35 | Negative |

| CH₂-CH₃ | Multiplet | ~20-25 | Negative |

| CH₃ | Triplet | ~10-15 | Positive |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The triazine ring system exhibits characteristic absorption bands in the UV region. For diaminotriazines, common absorption bands are observed around 204-205 nm and 223-226 nm, with variations depending on the pH of the medium. researchgate.net The absorption spectra of triazine herbicides are attributed to the π-electron systems within the triazine ring. researchgate.net The specific absorption maxima for this compound would be influenced by the butylamino and diamino substituents on the triazine core.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of the triazine ring and the amino and butylamino groups. Key expected vibrational bands include N-H stretching vibrations for the primary amino groups, C-H stretching vibrations for the butyl group, and characteristic C=N and C-N stretching vibrations of the triazine ring. For 2,4,6-triamino-1,3,5-triazine (melamine), strong IR absorption peaks for the NH₂ group are observed at 3469 cm⁻¹ and 3419 cm⁻¹. researchgate.net A similar pattern would be anticipated for the title compound, with additional bands corresponding to the butyl group.

Table 2: Expected FTIR Absorption Bands for this compound Note: Specific experimental data for this compound is not readily available. The following table is based on general principles and data from similar structures.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amino) | 3500-3300 | Stretching |

| C-H (Alkyl) | 2960-2850 | Stretching |

| C=N (Triazine ring) | 1600-1500 | Stretching |

| N-H (Amino) | 1650-1580 | Bending |

| C-N (Triazine ring) | 1400-1300 | Stretching |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₁₄N₆), the expected monoisotopic mass is approximately 182.1334 g/mol . HRMS can confirm this elemental composition with a high degree of confidence, which is essential for structural confirmation. The fragmentation pattern observed in the mass spectrum can also provide further structural information. For instance, the mass spectrum of the related compound 2,4-diamino-6-phenyl-1,3,5-triazine is available for comparison. nist.govsigmaaldrich.comchemicalbook.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triazine compounds. A reverse-phase HPLC method has been described for the analysis of a closely related compound, 1,3,5-Triazine-2,4-diamine, 6-butyl-, which is likely an alternative name for the target compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The retention time under specific conditions would be characteristic of the compound, and the peak area can be used for quantification. The purity of related triazine derivatives, such as 2-Vinyl-4,6-diamino-1,3,5-triazine and 2,4-Diamino-6-diallylamino-1,3,5-triazine, has been assessed using HPLC. calpaclab.comlaboratoriumdiscounter.nl

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a straightforward and rapid analytical tool for assessing the progress of chemical reactions and the purity of resulting compounds, including this compound and its derivatives. nih.govlibretexts.orgsigmaaldrich.com This technique operates on the principle of differential partitioning of a compound between a stationary phase (typically a silica (B1680970) gel-coated plate) and a mobile phase (a solvent system). libretexts.org The separation is visualized as distinct spots on the plate, and the retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. libretexts.org

In the synthesis of various 1,3,5-triazine (B166579) derivatives, TLC is routinely used to monitor the reaction's completion. nih.govirjse.in For instance, the formation of 1,3,5-triazine hydrazone derivatives was monitored using TLC with an ethyl acetate-hexane (2:1) solvent system. nih.gov Similarly, the synthesis of other substituted s-triazines has been checked using TLC on silica gel-G plates. irjse.inasianpubs.org The choice of solvent system is critical for achieving good separation, and various mixtures, such as water-tetrahydrofuran, water-dioxane, and water-acetonitrile, have been explored for the analysis of s-triazine derivatives. aminer.org

The lipophilicity of s-triazine derivatives, a crucial parameter influencing their biological activity, can also be estimated using reversed-phase TLC (RP-TLC). researchgate.net Studies have shown a correlation between the retention behavior of these compounds in RP-TLC systems and their octanol-water partition coefficients (log P). aminer.org

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography stands as a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline compounds. This method has been instrumental in elucidating the precise molecular structures of various s-triazine derivatives, providing invaluable insights into bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been determined to be a monoclinic system with space group P21/c. researchgate.net In another study, the crystal structure of a cocrystal involving 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine and adipic acid revealed a complex network of N—H⋯O and O—H⋯N hydrogen bonds, forming a supramolecular ribbon structure. nih.gov The dihedral angle between the triazine ring and the adjacent benzene (B151609) ring was measured to be 12.89 (4)°. nih.gov

Furthermore, X-ray diffraction studies of novel isatin-s-triazine hydrazone derivatives have confirmed their expected structures and provided detailed information about their molecular packing, which is influenced by various non-covalent interactions. mdpi.com The analysis of crystal structures of other symmetrically substituted 1,3,5-triazines has shown their ability to form channel-type inclusion compounds with certain aromatic solvents. researchgate.net

Computational Chemistry and In Silico Modeling

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research, offering profound insights into the properties and behavior of molecules like this compound at an atomic level. These computational approaches complement experimental techniques by providing a theoretical framework to understand and predict molecular interactions, dynamics, and structure-activity relationships.

Molecular Docking for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. rsc.orgbohrium.com This method is crucial for understanding the molecular basis of a compound's biological activity and for designing new, more potent molecules. rsc.orgbohrium.comnih.gov

In the context of triazine derivatives, molecular docking studies have been employed to investigate their interactions with various protein targets. For instance, docking simulations of novel 1,3,5-triazine derivatives with the prenyl-binding protein PDEδ, a putative target in pancreatic adenocarcinoma, have helped to predict their binding modes. bohrium.com These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, in the study of 1,2,4-triazine (B1199460) derivatives as h-DAAO inhibitors, molecular docking identified crucial hydrogen bonds between the triazine structure and amino acid residues like Gly313, Arg283, Tyr224, and Tyr228. rsc.orgnih.gov A systematic analysis of protein-ligand interactions in the Protein Data Bank (PDB) has shown that while physiological compounds tend to form more hydrogen bonds, synthetic drugs often rely more on hydrophobic interactions. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of ligand-protein complexes over time. tandfonline.comekb.eg This technique is often used in conjunction with molecular docking to refine the predicted binding poses and to assess the stability of the interactions. rsc.orgnih.govtandfonline.com

MD simulations of 1,3,5-triazine derivatives have been used to evaluate their binding stability within the catalytic domains of target proteins. bohrium.comtandfonline.com For example, simulations of a novel s-triazine-based inhibitor bound to matrix metalloproteinase-10 (MMP-10) were performed to understand the dynamic behavior and stability of the complex. ekb.eg The analysis of MD trajectories can provide information on the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the atoms, indicating the stability and flexibility of the system. ekb.eg

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. rsc.orgnih.gov

For triazine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activity. rsc.orgnih.gov For example, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been used to build QSAR models for h-DAAO inhibitors based on a 1,2,4-triazine scaffold. rsc.orgnih.gov These models, which exhibited good predictive ability, revealed the importance of steric, electrostatic, and hydrophobic fields for the inhibitory activity. rsc.orgnih.gov Similarly, a 3D-QSAR model was built for a series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines to guide the design of more potent anticancer compounds. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govresearchgate.net DFT calculations can provide valuable information about various molecular properties, such as orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.govresearchgate.netnih.gov

DFT studies have been applied to various triazine derivatives to understand their electronic properties and thermal stability. nih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the geometric and electronic structures of nitro-substituted triazines, which are of interest as high-energy density materials. nih.gov These calculations have shown that the stability of these compounds is related to their molecular orbital energies. nih.gov In another study, DFT was used to investigate the electronic and optical properties of a thiophene-based covalent triazine framework, revealing it to be a direct band gap semiconductor. acs.org Time-dependent DFT (TD-DFT) has also been employed to study the optoelectronic properties and absorption spectra of 1,2,4-triazine derivatives for potential use in dye-sensitized solar cells. researchgate.netnih.gov

Toxicological Research and Environmental Impact Assessment of 2,4 Diamino 6 Butylamino 1,3,5 Triazine

Toxicokinetics and Mode of Action Research

Studies on compounds such as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate (B1232345) offer a predictive model for the absorption, distribution, and excretion of 2,4-Diamino-6-butylamino-1,3,5-triazine.

Following oral administration in animal models (rats, dogs, and monkeys), 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate was observed to be well absorbed from the small intestine. nih.gov Peak plasma concentrations of the unchanged compound were reached between 1 and 4 hours post-administration across these species. nih.gov The elimination half-life from plasma showed considerable species-specific variation, being approximately 3 hours in rats, 4 hours in dogs, and a significantly longer 50 hours in monkeys. nih.gov

Tissue distribution analysis in rats using radiolabeled 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate indicated widespread distribution throughout the body. The radioactivity in various tissues decreased at a rate comparable to its clearance from plasma. nih.gov Notably, in pregnant rats, the compound was found to cross the placental barrier, with fetal levels similar to those in the maternal blood. nih.gov

Excretion of 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate in rats occurred through both urine (39-46% of the dose) and feces (50-63% of the dose) within 96 hours. nih.gov A similar pattern was seen in dogs, with about 40% excreted in urine and 50% in feces over six days. nih.gov In monkeys, the primary route of excretion was urine (approximately 60% of the dose), with about 30% excreted in the feces over 14 days. nih.gov

Table 1: Summary of Toxicokinetic Parameters for a Structurally Similar Triazine Compound Data based on 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate

| Parameter | Rat | Dog | Monkey |

| Time to Peak Plasma Concentration | 1-4 hours | 1-4 hours | 1-4 hours |

| Plasma Elimination Half-life | ~3 hours | ~4 hours | ~50 hours |

| Primary Excretion Routes | Urine and Feces | Urine and Feces | Urine |

Source: nih.gov